2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes fluorophenyl, methoxyphenyl, and thioxoimidazolidinyl groups
Preparation Methods
The synthesis of 2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the Fluorophenyl Ethylamine: This step involves the reaction of 4-fluorobenzaldehyde with ethylamine under controlled conditions to form 2-(4-fluorophenyl)ethylamine.
Synthesis of the Thioxoimidazolidinyl Core: The thioxoimidazolidinyl core is synthesized by reacting 4-methoxybenzaldehyde with thiourea and an appropriate amine.
Coupling Reactions: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Chemical Reactions Analysis
2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
When compared to similar compounds, 2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(2-hydroxyphenyl)acetamide: This compound has a similar acetamide structure but lacks the fluorophenyl and thioxoimidazolidinyl groups.
4-methoxyphenylacetic acid: This compound shares the methoxyphenyl group but differs in its overall structure and properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H26FN3O4S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-[3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H26FN3O4S/c1-34-22-11-7-20(8-12-22)29-25(32)17-24-26(33)31(21-9-13-23(35-2)14-10-21)27(36)30(24)16-15-18-3-5-19(28)6-4-18/h3-14,24H,15-17H2,1-2H3,(H,29,32) |
InChI Key |
LGYXMGQEWJZUTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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